6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include atoms other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group. The piperazine ring is then synthesized and attached to the pyrazole ring. Finally, the pyrimidine ring is constructed and linked to the piperazine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole
- Substituted benzimidazoles
- Triazole-pyrimidine hybrids
Uniqueness
What sets 6-(4-(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and ring systems. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-[4-[5-(4-ethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-4-32-16-7-5-15(6-8-16)17-13-18(26(3)24-17)21(30)28-11-9-27(10-12-28)19-14-20(29)25(2)22(31)23-19/h5-8,13-14H,4,9-12H2,1-3H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHOWZFDEIFJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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